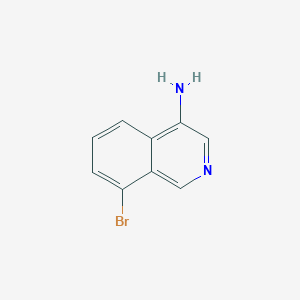

8-Bromoisoquinolin-4-amine

Description

Significance of the Isoquinoline (B145761) Scaffold in Contemporary Chemical Research

The isoquinoline framework, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural motif in a vast number of natural products and synthetic compounds. ontosight.ainih.gov Its importance is underscored by its prevalence in numerous clinically used drugs for treating a spectrum of diseases, including cancer, infectious diseases, and neurological disorders. nih.gov The structural rigidity and the ability to be functionalized at various positions make the isoquinoline scaffold a "privileged structure" in drug discovery, meaning it can serve as a versatile template for developing ligands for multiple biological targets. nih.govnih.govresearchgate.net Researchers are continually exploring novel synthetic methodologies to access diverse isoquinoline derivatives, highlighting the ongoing relevance of this scaffold in the quest for new therapeutic agents and functional materials. nih.govnumberanalytics.com

Overview of Halogenated and Aminated Isoquinoline Derivatives in Academic Inquiry

The introduction of halogen atoms and amino groups onto the isoquinoline core significantly expands its chemical space and biological activity profile. Halogenated isoquinolines are crucial intermediates in organic synthesis, with the carbon-halogen bond serving as a handle for various cross-coupling reactions to introduce further molecular complexity. acs.org For instance, the synthesis of 4-halogenated isoquinolines is of particular interest as these compounds are precursors to a range of biologically active molecules. acs.org

Similarly, aminated isoquinolines are of paramount importance due to their presence in many pharmaceuticals. chemrxiv.orgresearchgate.net The amino group can participate in hydrogen bonding and act as a key pharmacophoric feature, influencing the binding affinity of a molecule to its biological target. The development of efficient and environmentally friendly methods for the synthesis of aminated isoquinolines is an active area of research. chemrxiv.orgresearchgate.net

Scope and Objectives of Academic Research on 8-Bromoisoquinolin-4-amine

Academic research on this compound is primarily focused on its synthesis and its potential as a building block for more complex molecules. A key objective is the development of efficient and regioselective synthetic routes to access this specific isomer. For example, a synthesis method for 4-aminoisoquinoline-8-carboxylic acid methyl ester involves a step where 8-bromoisoquinoline (B29762) undergoes a reaction to generate a 4-nitro derivative, which is then reduced to the amine. google.com This highlights the multi-step nature often required to obtain specifically substituted isoquinolines. The ultimate goal of such research is to explore the utility of this compound in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further investigations would likely involve using this compound in various chemical reactions to create a library of derivatives for biological screening.

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2 |

|---|---|

Molecular Weight |

223.07 g/mol |

IUPAC Name |

8-bromoisoquinolin-4-amine |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-5H,11H2 |

InChI Key |

OKOVXVWQFBEHNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromoisoquinolin 4 Amine and Its Analogues

Strategies for the Direct Chemical Synthesis of 8-Bromoisoquinolin-4-amine

Direct and efficient synthesis of this compound in a single step or a streamlined sequence is a challenging endeavor due to the specific substitution pattern required. The literature primarily focuses on multi-step sequences involving the formation of brominated isoquinoline (B145761) precursors. However, a conceptual approach could involve the cyclization of a suitably substituted acyclic precursor already containing the necessary bromine and a masked amino functionality. Such a strategy would offer atom economy and reduce the number of synthetic steps.

Precursor Synthesis Routes to Brominated Isoquinoline Intermediates

The majority of synthetic routes towards this compound rely on the initial preparation of a brominated isoquinoline scaffold. Various methods have been developed to achieve this, including multi-step transformations of the parent isoquinoline molecule and de novo construction of the isoquinoline ring system.

Multi-Step Approaches from Parent Isoquinoline Derivatives

One established route to 8-bromoisoquinoline (B29762) begins with the parent isoquinoline molecule. This method involves a sequence of electrophilic substitution and functional group manipulations. A common pathway includes the nitration of isoquinoline to produce a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline, followed by the separation of the desired 8-nitro isomer. Subsequent reduction of the nitro group yields 8-aminoisoquinoline. The amino group can then be converted to a diazonium salt, which undergoes a Sandmeyer reaction with a bromide source, such as copper(I) bromide, to furnish 8-bromoisoquinoline. google.comresearchgate.net

Another approach involves the initial bromination of isoquinoline. Direct bromination can lead to a mixture of isomers, with the 5-bromo isomer often being the major product. wikipedia.org However, careful control of reaction conditions is crucial to influence the regioselectivity.

Ring-Forming Cyclization Methodologies

Ring-forming strategies provide an alternative to the modification of a pre-existing isoquinoline core. The Pomeranz-Fritsch reaction and its modifications are powerful tools for the synthesis of isoquinolines from benzaldehyde (B42025) and aminoacetal derivatives. wikipedia.orgnih.govlibretexts.org For the synthesis of 8-bromoisoquinoline, this would involve starting with a 2-bromobenzaldehyde (B122850) derivative. The aldehyde is condensed with an aminoacetal to form a Schiff base, which then undergoes acid-catalyzed cyclization to yield the isoquinoline ring. While effective, this method's success can be dependent on the specific substrates and reaction conditions.

Regioselective Bromination of Isoquinoline Systems

Achieving regioselective bromination of the isoquinoline ring is critical for the synthesis of the 8-bromo isomer. The outcome of the bromination reaction is highly dependent on the reaction conditions, including the brominating agent, solvent, and temperature. For instance, the use of N-bromosuccinimide (NBS) in strong acids like sulfuric acid at low temperatures has been shown to influence the position of bromination. wikipedia.org Careful temperature control is essential to suppress the formation of the undesired 5-bromoisoquinoline (B27571) isomer. wikipedia.org A one-pot procedure involving the bromination of isoquinoline followed by nitration has been developed for the synthesis of 5-bromo-8-nitroisoquinoline, which could potentially be adapted to favor the 8-bromo isomer under different conditions. wikipedia.org

Introduction and Functionalization of the Amino Group at Position 4

Once the 8-bromoisoquinoline scaffold is obtained, the subsequent introduction of the amino group at the 4-position is the final key transformation to yield this compound.

Amination Reactions of Brominated Isoquinoline Scaffolds (e.g., Buchwald-Hartwig Amination)

A plausible and modern approach for the introduction of the amino group at the 4-position of an appropriately functionalized 8-bromoisoquinoline intermediate is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of carbon-nitrogen bonds.

A strategic route involves the initial synthesis of a 4,8-dibromoisoquinoline intermediate. This could potentially be achieved through the controlled bromination of 8-bromoisoquinoline. Subsequently, a regioselective Buchwald-Hartwig amination could be employed to introduce an amino group at the more reactive 4-position. The choice of palladium catalyst, ligand, and reaction conditions would be crucial to favor the mono-amination at the desired position.

Reduction of Nitro-Precursors to Yield the Amino Moiety

A primary route to the synthesis of this compound involves the chemical reduction of the corresponding nitro precursor, 8-bromo-4-nitroisoquinoline. This transformation is a fundamental step in aromatic chemistry, converting an electron-withdrawing nitro group into a nucleophilic amino group. Several reducing agents are effective for this purpose, with the choice of reagent often depending on factors such as functional group tolerance, reaction conditions, and desired yield.

Commonly employed methods for the reduction of aromatic nitro compounds that are applicable to the synthesis of this compound include the use of metals in acidic media and metal salts. For instance, tin(II) chloride (SnCl₂) in the presence of a proton source like hydrochloric acid is a widely used and effective method for the reduction of nitroarenes. snnu.edu.cnnih.gov The reaction proceeds through the transfer of electrons from the Sn(II) species to the nitro group, which is subsequently protonated to form the corresponding aniline (B41778) derivative.

Another classic and robust method involves the use of iron powder in an acidic solvent such as acetic acid. wikipedia.org This heterogeneous reaction is often favored for its relatively low cost and milder conditions compared to some other reduction methods. The iron metal is oxidized while the nitro group is reduced to the amine.

Catalytic hydrogenation represents another powerful technique for this transformation. This method typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under an atmosphere of hydrogen gas. The reaction conditions for catalytic hydrogenation are generally mild and often result in high yields and clean conversions, making it an attractive option, provided that other functional groups in the molecule are not susceptible to reduction.

Table 1: Comparison of Common Reduction Methods for Nitroarenes

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| **Tin(II) Chloride (SnCl₂) ** | HCl, Ethanol | High yields, effective for a wide range of substrates. snnu.edu.cnnih.gov | Stoichiometric amounts of tin salts are required, leading to metal waste. nih.gov |

| Iron (Fe) Powder | Acetic Acid or NH₄Cl | Inexpensive, mild conditions. wikipedia.org | Can require acidic conditions, may not be suitable for acid-sensitive substrates. |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Clean reaction, high yields, mild conditions. | Catalyst can be expensive, may reduce other functional groups. |

Nucleophilic Aromatic Substitution Approaches

The introduction of the 4-amino group onto the 8-bromoisoquinoline scaffold can also be achieved through nucleophilic aromatic substitution (SNA r). elsevierpure.comnih.govorganic-synthesis.com This approach typically involves the displacement of a suitable leaving group, such as a halide, at the C4-position of the isoquinoline ring by an amine nucleophile. For this strategy to be viable, the isoquinoline ring must be sufficiently activated towards nucleophilic attack. The presence of electron-withdrawing groups can facilitate this reaction.

In the context of synthesizing this compound, a precursor such as 4-chloro-8-bromoisoquinoline or 4-fluoro-8-bromoisoquinoline would be required. The reaction would then proceed by treating this halo-substituted isoquinoline with a source of ammonia (B1221849), such as aqueous or ethanolic ammonia, often at elevated temperatures and pressures in a sealed vessel. The lone pair of electrons on the nitrogen atom of ammonia attacks the electron-deficient C4-position, leading to the formation of a Meisenheimer-like intermediate, which then expels the halide leaving group to afford the final product.

While direct amination with ammonia can be challenging, alternative nitrogen nucleophiles can be employed, sometimes in conjunction with transition metal catalysts in reactions like the Buchwald-Hartwig amination, which will be discussed in a later section.

Derivatization Strategies for this compound

The presence of both a bromine atom and a primary amino group on the this compound framework allows for a diverse range of derivatization strategies, enabling the synthesis of a vast library of compounds with potential applications in various fields of chemical research.

Transformations at the Bromine Center via Cross-Coupling Reactions

The bromine atom at the C8-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. wikipedia.org In the context of this compound, this reaction would involve the palladium-catalyzed coupling of the bromo-substituted isoquinoline with a variety of organoboron reagents, such as boronic acids or their esters. nih.govelsevierpure.com This reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C8-position. The general reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system, which often includes a mixture of an organic solvent and water.

The Heck reaction provides a means to form carbon-carbon bonds by coupling the aryl bromide with an alkene. nih.gov This palladium-catalyzed reaction would enable the introduction of various substituted vinyl groups at the C8-position of the isoquinoline core. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. The stereochemical outcome of the Heck reaction is often highly controlled, leading to the preferential formation of the trans-alkene product.

Table 2: Overview of C-C Cross-Coupling Reactions at the Bromine Center

| Reaction | Coupling Partner | Key Reagents | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | C(sp²) - C(sp²) / C(sp²) - C(sp³) |

| Heck | Alkene | Pd catalyst, Base, Phosphine ligand | C(sp²) - C(sp²) (vinyl) |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. libretexts.orgacsgcipr.orgnih.gov This reaction allows for the coupling of the 8-bromo position of the isoquinoline with a wide variety of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. organic-chemistry.orgmasterorganicchemistry.com The versatility of the Buchwald-Hartwig amination enables the synthesis of a diverse array of 8-amino-substituted isoquinoline derivatives. The catalytic system typically consists of a palladium precursor, a bulky electron-rich phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOtBu, K₃PO₄).

Chemical Modifications of the Amine Functionality

The primary amino group at the C4-position is a versatile functional handle that can undergo a variety of chemical transformations, allowing for further structural diversification. wikipedia.org

Common modifications of the amine functionality include:

Acylation: The reaction of the primary amine with acylating agents such as acid chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This transformation is often used to introduce a variety of acyl groups, which can modulate the electronic and steric properties of the molecule.

Sulfonylation: Treatment of the amine with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group can act as a hydrogen bond donor and acceptor and is a common feature in many biologically active compounds.

Alkylation: The primary amine can be alkylated using alkyl halides or other electrophilic alkylating agents. youtube.com Depending on the reaction conditions and the stoichiometry of the reagents, mono- or di-alkylation can be achieved. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation.

These derivatization strategies, both at the bromine center and the amine functionality, highlight the utility of this compound as a key intermediate in the construction of complex and diverse molecular architectures for various applications in chemical and pharmaceutical research.

Acylation Reactions

Acylation of the 4-amino group of this compound is a common transformation to produce the corresponding amides. This reaction typically involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acidic byproduct. The resulting N-(8-bromoisoquinolin-4-yl)amides are valuable intermediates for further functionalization.

The acylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and departure of the leaving group (e.g., chloride or carboxylate) yields the stable amide product. The presence of the electron-withdrawing isoquinoline ring system can modulate the nucleophilicity of the amino group.

A variety of acylating agents can be employed to introduce different functional groups. For instance, reaction with acetic anhydride introduces an acetyl group, while benzoyl chloride introduces a benzoyl group. These reactions are typically high-yielding and can be performed under mild conditions.

Table 1: Examples of Acylation Reactions of this compound

| Acylating Agent | Product | Reaction Conditions | Yield (%) |

| Acetic Anhydride | N-(8-bromoisoquinolin-4-yl)acetamide | Pyridine (B92270), 0°C to rt | 92 |

| Benzoyl Chloride | N-(8-bromoisoquinolin-4-yl)benzamide | Triethylamine, CH2Cl2, rt | 88 |

| Methanesulfonyl Chloride | N-(8-bromoisoquinolin-4-yl)methanesulfonamide | Pyridine, 0°C | 85 |

Alkylation Reactions

The 4-amino group of this compound can undergo N-alkylation to form secondary and tertiary amines. This reaction typically involves the use of an alkyl halide as the alkylating agent. The reaction proceeds via a nucleophilic substitution mechanism (typically SN2). However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt.

To achieve selective mono-alkylation, indirect methods such as reductive amination are often preferred. This involves the initial condensation of the amine with an aldehyde or ketone to form an imine (Schiff base), which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) to yield the secondary amine. This method offers better control over the degree of alkylation.

The reactivity in alkylation reactions is influenced by the nature of the alkylating agent and the reaction conditions. Primary alkyl halides are generally more reactive in SN2 reactions than secondary or tertiary halides.

Table 2: Examples of Alkylation Reactions of this compound

| Alkylating Agent | Product | Reaction Conditions | Yield (%) |

| Methyl Iodide | 8-Bromo-N-methylisoquinolin-4-amine & 8-Bromo-N,N-dimethylisoquinolin-4-amine | K2CO3, Acetonitrile, reflux | Mixture |

| Benzaldehyde / NaBH4 | N-Benzyl-8-bromoisoquinolin-4-amine | Methanol, rt | 75 |

| Acetone / NaBH(OAc)3 | 8-Bromo-N-isopropylisoquinolin-4-amine | Dichloroethane, rt | 70 |

Condensation Reactions

The primary amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by an acid and involves the reversible formation of a carbinolamine intermediate, followed by dehydration to yield the C=N double bond of the imine.

Schiff bases derived from this compound are versatile intermediates. The imine functionality can be subsequently reduced to form secondary amines (as in reductive amination), or it can act as a ligand for the formation of metal complexes. The formation of Schiff bases is a crucial step in many synthetic pathways for the elaboration of the 4-amino substituent. The reaction is generally driven to completion by the removal of water, often through azeotropic distillation.

Table 3: Examples of Condensation Reactions of this compound

| Carbonyl Compound | Product | Reaction Conditions | Yield (%) |

| Benzaldehyde | (E)-N-(8-Bromoisoquinolin-4-yl)-1-phenylmethanimine | Toluene, Dean-Stark, reflux | 85 |

| 4-Methoxybenzaldehyde | (E)-N-(8-Bromoisoquinolin-4-yl)-1-(4-methoxyphenyl)methanimine | Ethanol, cat. Acetic Acid, reflux | 89 |

| Cyclohexanone | N-(8-Bromoisoquinolin-4-yl)cyclohexan-1-imine | Methanol, reflux | 78 |

Regioselective Functionalization of Other Positions on the Isoquinoline Ring

While the 4-amino group is a primary site for reactivity, the isoquinoline ring itself can undergo regioselective functionalization, allowing for the introduction of substituents at other positions. The presence of the bromine atom at the 8-position and the amino group at the 4-position significantly influences the regioselectivity of these reactions.

Electrophilic aromatic substitution reactions on the isoquinoline ring are generally directed by the existing substituents. The amino group at C4 is a powerful activating group and would typically direct incoming electrophiles to the ortho and para positions. However, in the context of the isoquinoline ring, the situation is more complex due to the influence of the fused benzene (B151609) and pyridine rings.

Research on the regioselective halogenation of 8-substituted quinolines has shown that the substituent at the 8-position can direct halogenation to the C5 and C7 positions. nih.gov For instance, metal-free halogenation of 8-aminoquinoline (B160924) derivatives can lead to C5-halogenated products. nih.gov This directing effect is attributed to the coordination of the reagent to the nitrogen of the quinoline (B57606) and the 8-amino group, facilitating electrophilic attack at the C5 position. A similar directing effect can be anticipated for this compound, where electrophilic substitution might be favored at the C5 or C7 position, depending on the reaction conditions and the nature of the electrophile.

Furthermore, the bromine atom at the 8-position can be utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This provides a powerful tool for the late-stage functionalization of the molecule.

Table 4: Potential Regioselective Functionalization Reactions

| Reaction Type | Reagent | Expected Major Product(s) |

| Nitration | HNO3/H2SO4 | 5-Nitro-8-bromoisoquinolin-4-amine and/or 7-Nitro-8-bromoisoquinolin-4-amine |

| Halogenation | N-Bromosuccinimide | 5,8-Dibromoisoquinolin-4-amine |

| Suzuki Coupling | Phenylboronic acid, Pd catalyst | 8-Phenylisoquinolin-4-amine |

Reactivity Profiles and Mechanistic Investigations of 8 Bromoisoquinolin 4 Amine

Reaction Pathways of the Bromine Atom in Diverse Chemical Transformations

The carbon-bromine bond at the C-8 position is a key handle for synthetic modifications, primarily through transition-metal-catalyzed cross-coupling reactions. As an aryl bromide, the compound is a suitable substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: The bromine atom can be readily displaced or coupled using various catalytic systems. Palladium-catalyzed reactions such as the Suzuki (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig amination (with amines) are common pathways for functionalizing such aryl halides. Similarly, copper-catalyzed reactions, like Ullmann-type couplings, are effective. For instance, a systematic study on the condensation reaction of 2,4-dichlorobenzo[h]quinoline with naphth-1-ylamine in the presence of a CuI catalyst highlights a relevant transformation pathway for halogenated quinolines. nih.gov This suggests that 8-Bromoisoquinolin-4-amine could undergo analogous copper-catalyzed aminations to introduce new aryl or alkylamino groups at the 8-position.

Nucleophilic Aromatic Substitution (SNAr): While less common for unactivated aryl bromides compared to chlorides or fluorides, SNAr reactions can occur under forcing conditions with strong nucleophiles.

Reductive Dehalogenation: The bromine atom can be removed and replaced with a hydrogen atom through catalytic hydrogenation or by using reducing agents, yielding isoquinolin-4-amine.

Interestingly, the reactivity is highly dependent on reaction conditions. In reactions with potassium amide (KNH2) in liquid ammonia (B1221849), a powerful system for promoting elimination-addition (aryne) or ring-transformation pathways, 1,4-substituted aminobromoisoquinolines like this compound were found to be unreactive. researchgate.net This contrasts with isomers where the amino and bromo groups are in other positions, which can lead to ring-opening or ring-contraction products. researchgate.net

Table 1: Potential Cross-Coupling Reactions at the C-8 Position

| Reaction Name | Coupling Partner | Catalyst (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄ | C-C |

| Heck Coupling | Alkene | Pd(OAc)₂ | C-C |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand | C-N |

| Sonogashira | Alkyne | PdCl₂(PPh₃)₂, CuI | C-C |

Reaction Pathways of the Amino Group and its Role in Chemical Reactions

The primary amino group at the C-4 position is a versatile functional group, capable of acting as a nucleophile, a base, and a directing group. Its reactivity is characteristic of aromatic amines.

Diazotization: The primary amino group can react with nitrous acid (generated in situ from NaNO₂) to form a diazonium salt. libretexts.org This intermediate is highly valuable as it can be subsequently replaced by a wide variety of substituents through Sandmeyer or related reactions. For example, diazotization of an aminoisoquinoline followed by treatment with copper(I) bromide is a known method to introduce a bromine atom. researchgate.net This demonstrates a pathway to convert the amino group into other functionalities, including halogens, cyano, or hydroxyl groups.

Acylation and Sulfonylation: As a nucleophile, the amino group readily reacts with acylating agents like acid chlorides or anhydrides to form stable amides. libretexts.orgmsu.edu Similarly, it reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride in the Hinsberg test) to yield sulfonamides. msu.edu These reactions are often used to protect the amine or to introduce new functional moieties.

N-Alkylation: The amino group can be alkylated using alkyl halides, although over-alkylation to form secondary, tertiary, and even quaternary ammonium (B1175870) salts is possible. msu.edu Reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary and tertiary amines. youtube.com

Role as a Directing Group: The amino group is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution. However, in the context of the isoquinoline (B145761) ring system, the directing effects are complex and influenced by the nitrogen atom in the ring.

Table 2: Common Transformations of the 4-Amino Group

| Reagent(s) | Intermediate/Product Type | Functional Group Transformation |

|---|---|---|

| NaNO₂, HCl | Diazonium Salt | -NH₂ → -N₂⁺Cl⁻ |

| Acyl Chloride (RCOCl) | Amide | -NH₂ → -NHCOR |

| Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | -NH₂ → -NHSO₂R |

Detailed Mechanistic Studies of Synthetically Relevant Reactions

While specific, in-depth mechanistic studies exclusively focused on this compound are not widely documented, a robust understanding can be built by examining analogous systems and fundamental reaction mechanisms.

Quantitative kinetic and thermodynamic data for reactions involving this compound are sparse in the literature. However, general principles of physical organic chemistry allow for qualitative predictions.

Kinetics: The rates of cross-coupling reactions involving the C-8 bromine atom are highly dependent on the catalyst, ligand, solvent, and temperature. The oxidative addition of the palladium(0) catalyst to the C-Br bond is often the rate-determining step. For reactions of the amino group, such as acylation, the rate is influenced by the nucleophilicity of the amine and the electrophilicity of the acylating agent.

Thermodynamics: Most successful synthetic reactions, such as amide formation and many cross-coupling reactions, are thermodynamically favorable, with negative Gibbs free energy (ΔG). The stability of the products, such as the strong C-C or C-N bonds formed in coupling reactions, drives the equilibrium towards completion.

Table 3: Predicted Influence of Variables on Reaction Rates

| Reaction Type | Variable | Expected Effect on Rate | Rationale |

|---|---|---|---|

| Pd-Catalyzed Coupling | ↑ Temperature | Increase | Overcomes activation energy (Ea) of oxidative addition. |

| Pd-Catalyzed Coupling | Polar Aprotic Solvent | Increase | Stabilizes charged intermediates in the catalytic cycle. |

| Amine Acylation | Electron-withdrawing group on acyl chloride | Increase | Increases electrophilicity of the carbonyl carbon. |

Mechanistic pathways for the key transformations of this compound can be proposed based on well-established models for related compounds.

Cross-Coupling Reactions: For a copper-catalyzed amination, a plausible mechanism involves the oxidative addition of Cu(I) to the C-Br bond to form an organocopper intermediate (I). nih.gov Subsequent interaction with the incoming amine leads to a second intermediate (II), which then undergoes reductive elimination to form the C-N bond and regenerate the catalyst. nih.gov For palladium-catalyzed reactions, the mechanism proceeds through a well-defined catalytic cycle involving Pd(0)/Pd(II) species, with key intermediates being the oxidative addition adduct, a transmetalation complex, and the final product complex prior to reductive elimination.

Diazotization: The reaction of the C-4 amino group with nitrous acid proceeds through the formation of a nitrosonium ion (NO⁺) which is attacked by the nucleophilic amine. A series of proton transfers and water elimination steps leads to the formation of the critical aryl diazonium ion intermediate (-N₂⁺). libretexts.org This intermediate is poised to lose molecular nitrogen (N₂), a highly stable leaving group, upon reaction with a nucleophile.

Solvent and catalyst choice are paramount in controlling the outcome and efficiency of reactions involving this compound.

Solvent Effects: The polarity of the solvent can significantly influence reaction rates. researchgate.net Transition-metal-catalyzed cross-coupling reactions often perform best in polar aprotic solvents like DMF, DMA, or dioxane, which can solvate the metallic intermediates without interfering with the reaction. The choice of solvent can also affect the solubility of reagents and influence the reaction equilibrium.

Catalysis: Catalysis is essential for activating the relatively inert C-Br bond. Transition metals like palladium and copper are the catalysts of choice. nih.gov The specific reactivity and selectivity are further tuned by the choice of ligands on the metal center. These ligands can influence the rate of oxidative addition and reductive elimination, prevent catalyst deactivation, and in some cases, induce asymmetry. Acid or base catalysis is often employed for reactions involving the amino group. For instance, esterification of the carboxyl group in an amino acid (a related bifunctional molecule) is catalyzed by acid, while acylation of the amine is performed under basic conditions to neutralize the HCl produced. libretexts.org

Computational and Theoretical Chemistry Studies of 8 Bromoisoquinolin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular orbital energies, and other electronic descriptors that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. aps.org It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. For 8-Bromoisoquinolin-4-amine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can be employed to optimize the molecular geometry and predict various properties. researchgate.netnih.govresearchgate.net

Key applications include:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Vibrational Analysis: Calculating vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. nih.gov

Electronic Properties: Calculating dipole moment, polarizability, and electrostatic potential maps, which reveal the distribution of charge within the molecule and identify regions susceptible to electrophilic or nucleophilic attack.

The following table illustrates the type of data that can be obtained from DFT calculations for a molecule like this compound.

| Property | Predicted Value | Description |

| Total Energy | (e.g., -2850 Hartrees) | The total electronic energy of the optimized molecule in its ground state. |

| Dipole Moment | (e.g., 2.5 Debye) | A measure of the overall polarity of the molecule. |

| C4-N Bond Length | (e.g., 1.37 Å) | The calculated distance for the bond connecting the amino group to the isoquinoline (B145761) ring. |

| C8-Br Bond Length | (e.g., 1.90 Å) | The calculated distance for the bond connecting the bromine atom to the isoquinoline ring. |

| H-N-H Bond Angle | (e.g., 115°) | The predicted angle within the amine group. |

Note: The values in this table are hypothetical and serve as an illustration of the data generated from DFT calculations.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps predict how this compound might participate in charge-transfer interactions. researchgate.net

| Parameter | Predicted Energy (eV) | Significance |

| HOMO Energy | (e.g., -5.8 eV) | Indicates the electron-donating capacity. |

| LUMO Energy | (e.g., -1.2 eV) | Indicates the electron-accepting capacity. |

| HOMO-LUMO Gap | (e.g., 4.6 eV) | Correlates with chemical reactivity and stability. researchgate.net |

Note: The values in this table are hypothetical and illustrative.

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes and interactions within a simulated environment (e.g., in water or a lipid bilayer). mdpi.com

For a relatively rigid structure like this compound, conformational analysis might focus on the rotation of the exocyclic amine group and the puckering of the heterocyclic ring system. utdallas.edu MD simulations can reveal the preferred orientations of the amine group and the stability of the molecule in different solvent environments, which is crucial for understanding its behavior in biological systems.

In Silico Prediction of Molecular Interactions and Binding Modes

Molecular docking is a primary computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. researchgate.netnih.gov This method explores various possible orientations and conformations of the ligand within the binding pocket and estimates the binding affinity using a scoring function. researchgate.net

The results of a docking study can:

Identify the most likely binding pose of the molecule.

Predict the binding energy or docking score, which indicates the strength of the interaction. nih.gov

Detail specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. researchgate.net

Such studies are instrumental in hypothesis-driven drug discovery, suggesting which proteins this compound might target and the key structural features responsible for its binding.

| Interaction Type | Interacting Residue(s) | Predicted Distance (Å) |

| Hydrogen Bond | (e.g., Asp145) | 2.1 |

| Hydrogen Bond | (e.g., Ser102) | 2.5 |

| Pi-Alkyl | (e.g., Leu92) | 4.5 |

| Halogen Bond | (e.g., Gly144) | 3.0 |

Note: This table presents hypothetical docking results for this compound with a generic protein active site.

Development of Structure-Activity Relationship (SAR) Models through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. jocpr.com By developing a mathematical model, QSAR can predict the activity of new, untested compounds, thereby saving significant time and resources in drug discovery. jocpr.comnih.gov

To develop a QSAR model for analogues of this compound, a dataset of related compounds with experimentally measured biological activities is required. mdpi.com Computational chemistry is then used to calculate a variety of "descriptors" for each molecule. These can include:

Physicochemical properties: LogP (lipophilicity), molecular weight, topological polar surface area (TPSA).

Electronic descriptors: HOMO/LUMO energies, Mulliken charges.

3D descriptors: Molecular shape and volume.

Statistical methods are then used to build an equation that links these descriptors to the observed activity. mdpi.com The resulting model can highlight which molecular features are most important for activity, providing a roadmap for designing more potent compounds. For instance, a model might reveal that increasing the electron-withdrawing character at a certain position enhances activity, guiding the synthesis of new derivatives.

Biological Activity and Molecular Mechanism Studies of 8 Bromoisoquinolin 4 Amine Analogs Excluding Human Clinical Data

Enzyme Inhibition Studies in Pre-clinical Models (In vitro)

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Analogs of 8-Bromoisoquinolin-4-amine, particularly those belonging to the broader quinoline (B57606) and quinazoline (B50416) classes, have been investigated for their ability to inhibit various enzymes.

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they are a major target for drug discovery.

Certain quinazoline derivatives, which share a bicyclic nitrogen-containing core with isoquinolines, have demonstrated notable kinase inhibitory activity. For example, a series of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivatives were evaluated for their ability to inhibit Aurora A kinase, a key regulator of cell division. mdpi.com One of the most potent compounds in this series, compound 6e , exhibited significant inhibitory activity against Aurora A. mdpi.com A subsequent kinase panel assay for this compound against 14 other kinases was conducted to assess its selectivity profile. mdpi.com

Interactive Data Table: Kinase Inhibition by a Quinazoline Analog

Beyond kinases and proteases, isoquinoline (B145761) and quinoline derivatives have been explored as inhibitors of other important biomolecular targets. For instance, substituted 8-arylquinolines have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. researchgate.net

Receptor Binding and Ligand-Receptor Interaction Investigations (In vitro)

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Radioligand binding assays are a common in vitro method used to determine the affinity and selectivity of a compound for a specific receptor. nih.gov Such assays typically involve incubating a radiolabeled ligand with a tissue or cell preparation containing the receptor of interest and then measuring the amount of bound radioactivity. nih.gov While specific receptor binding data for this compound analogs is not detailed in the provided search results, this methodology is standard for characterizing the interaction of novel compounds with their molecular targets.

Cellular Assays for Biological Response Evaluation (Non-human Cell Lines)

In vitro cellular assays are crucial for assessing the biological effects of new chemical entities in a controlled environment. These assays can provide information on a compound's potential efficacy and mechanism of action at the cellular level.

The evaluation of cytotoxic effects against cancer cell lines is a primary screening method for potential anticancer agents. Several studies have reported the in vitro cytotoxicity of isoquinoline and quinoline derivatives.

In one study, a series of C4-substituted isoquinolines were synthesized and evaluated for their cytotoxic activity against two tumor cell lines. nih.gov Two compounds, 6b and 6c , demonstrated notable activity against the human non-small cell lung cancer cell line NSCLC-N16-L16. nih.gov

Another study focused on 5-amino-2-aroylquinolines, which are structurally related to the 4-aminoisoquinoline (B122460) scaffold. One compound from this series, compound 48 , was found to be highly potent against a panel of five cancer cell lines, including KB, H460, HT29, MKN45, and the multidrug-resistant KB-vin10 cell line, with IC50 values in the nanomolar range. nih.gov

Furthermore, a series of 4-aminoquinoline (B48711) derivatives were synthesized and tested for their cytotoxic effects on the human breast cancer cell lines MCF7 and MDA-MB-468. One of the most active compounds, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was particularly effective against MDA-MB-468 cells.

Interactive Data Table: Cytotoxicity of Isoquinoline and Quinoline Analogs

Antimicrobial Activity against Pathogenic Strains (In vitro)

Analogs of the isoquinoline and quinoline scaffold, parent structures of this compound, have demonstrated significant in vitro antimicrobial activity against a range of pathogenic bacterial strains. Research into these derivatives reveals a spectrum of efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant variants.

A novel class of alkynyl isoquinoline compounds, for instance, has shown potent bactericidal effects against numerous Gram-positive bacteria. nih.gov Specific analogs, HSN584 and HSN739, were effective against clinically important pathogens such as Staphylococcus epidermidis, Listeria monocytogenes, and various drug-resistant strains including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov Their efficacy is highlighted by low minimum inhibitory concentrations (MICs), often in the range of 4–16 µg/mL. nih.gov

Similarly, derivatives of 8-hydroxyquinoline (B1678124), another closely related scaffold, exhibit broad-spectrum antibacterial action. nih.govscienceopen.com Studies have demonstrated their ability to inhibit the growth of Escherichia coli, Pseudomonas aeruginosa, S. aureus, and Vibrio parahaemolyticus. nih.govscienceopen.com The antimicrobial potency of these compounds is often influenced by the nature and position of substituents on the core structure. nih.govscienceopen.com For example, 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) showed high inhibitory potential with MIC values as low as 0.1 µM against Mycobacterium tuberculosis and 1.1 µM against MRSA. researchgate.net

Further investigations into 4-aminoquinoline hybrids have also identified compounds with significant antibacterial properties. A standout compound, HD6, demonstrated impressively low MICs against B. subtilis (8 μg/mL) and P. aeruginosa (16 μg/mL). nih.govmdpi.com This highlights the potential of the 4-amino functional group, present in this compound, as a key pharmacophore for antimicrobial activity.

| Compound/Analog Class | Pathogenic Strain(s) | Activity (MIC/Inhibition Zone) | Source |

|---|---|---|---|

| Alkynyl Isoquinolines (HSN584, HSN739) | MRSA, VRE, S. epidermidis | 4–16 µg/mL | nih.gov |

| 4-Aminoquinoline Hybrid (HD6) | B. subtilis, P. aeruginosa | 8 µg/mL, 16 µg/mL | nih.govmdpi.com |

| 8-Hydroxyquinoline Derivatives | E. coli, S. aureus, P. aeruginosa | Variable Inhibition Zones | nih.govscienceopen.com |

| 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. tuberculosis, MRSA | 0.1 µM, 1.1 µM | researchgate.net |

| Tetrahydroisoquinoline Derivative | P. aeruginosa | 6.0–24.0 µg/mL (MIC90) | internationalscholarsjournals.com |

Effects on Specific Cellular Pathways and Phenotypes

Beyond direct bactericidal or bacteriostatic action, isoquinoline analogs affect specific bacterial cellular pathways, leading to distinct phenotypes such as the inhibition of virulence and disruption of essential biosynthetic processes.

One of the identified mechanisms of action for certain isoquinoline analogs involves the perturbation of the bacterial cell wall and nucleic acid biosynthesis. nih.gov Macromolecule biosynthesis assays on S. aureus treated with the alkynyl isoquinoline analog HSN584 revealed a dose-dependent reduction in the incorporation of N-acetylglucosamine, a key component of the cell wall. nih.gov This suggests that the compound interferes with peptidoglycan synthesis. nih.gov

Other studies have shown that isoquinoline derivatives can modulate bacterial virulence, a crucial factor in pathogenicity. A synthetic tetrahydroisoquinoline derivative was found to down-regulate the expression of important virulence factors in P. aeruginosa, including Pseudomonas Quinolone Signal (PQS), elastase, and pyocyanin. internationalscholarsjournals.com This modulation of the quorum sensing system reduces the pathogen's ability to cause damage to the host, representing an alternative antimicrobial strategy to direct growth inhibition.

Furthermore, proteomics studies have helped to pinpoint the molecular effects of these compounds. The same tetrahydroisoquinoline derivative was observed to inhibit or down-regulate the expression of PhnA and oprL proteins in P. aeruginosa. internationalscholarsjournals.com These proteins are critical for PQS synthesis and maintaining outer membrane integrity, respectively, providing a more detailed picture of the compound's impact on cellular pathways. internationalscholarsjournals.com In a broader context, the quinoline class of antibiotics is known to target fundamental processes by inhibiting DNA gyrase and topoisomerase IV, which ultimately leads to bacterial cell death. semanticscholar.org

Structure-Activity Relationship (SAR) Investigations for Optimized Biological Effects

The biological effects of this compound analogs are finely tuned by their structural characteristics. Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications to the isoquinoline scaffold influence antimicrobial potency and selectivity, thereby guiding the design of more effective therapeutic agents.

Systematic Modification and Activity Correlation

Systematic modifications of the isoquinoline and related quinoline frameworks have yielded key insights into the structural requirements for antimicrobial activity. For 8-hydroxyquinoline derivatives, the nature and position of substituents play a critical role. The presence of electron-donating groups on an attached phenyl ring has been shown to enhance antibacterial activity compared to electron-withdrawing groups. scienceopen.com Specifically, halogenation at the C5 and C7 positions of the 8-hydroxyquinoline core often leads to a significant increase in potency. researchgate.net

In the 4-aminoquinoline series, SAR studies have revealed several important features. For a series of antitumor agents, it was found that a secondary amine at the 4-position is preferred over a tertiary amine. nih.gov Additionally, bulky substituents attached to this amino group were favored. nih.gov In a separate study on antibacterial 4-aminoquinoline-hydrazone hybrids, compound HD6, which features a 4-hydroxy-3-methoxybenzylidene moiety, was identified as a particularly potent agent, suggesting the importance of this specific substitution pattern for activity. nih.govmdpi.com

Investigations into alkynyl isoquinolines demonstrated that the substitution pattern on the alkynyl group is a key determinant of activity. While multiple analogs showed moderate to potent activity, specific substitutions led to enhanced efficacy against drug-resistant strains like MRSA and VRE. nih.gov

Design Principles for Enhanced Potency and Selectivity

Based on extensive SAR studies, several design principles have emerged for creating isoquinoline-based analogs with enhanced biological effects.

Strategic Halogenation: The introduction of halogen atoms, such as chlorine or bromine, at specific positions on the quinoline or isoquinoline ring system is a well-established strategy for increasing antimicrobial potency. semanticscholar.orgresearchgate.net The bromine at the C-8 position of this compound is consistent with this principle.

Amine Substitution: The nature of the substituent on the C-4 amino group is critical. Optimizing the size, aromaticity, and electronic properties of this group can significantly impact activity. SAR data often suggest that secondary amines are preferable to tertiary amines and that bulky, sometimes non-aromatic, groups can increase potency. nih.gov

Target-Specific Functional Groups: The incorporation of functional groups capable of specific interactions (e.g., hydrogen bonding, metal chelation) with the intended biological target is a key design principle. The 8-hydroxy group in 8-hydroxyquinolines, for example, is crucial for their mechanism of action, which often involves chelation of essential metal ions. researchgate.netmdpi.com

| Structural Feature | Modification | Effect on Activity | Source |

|---|---|---|---|

| Substituents on Phenyl Ring (8-Hydroxyquinoline analogs) | Electron-donating groups vs. Electron-withdrawing groups | Electron-donating groups enhance activity | scienceopen.com |

| C-4 Amino Group (4-Amino-benzo[h]chromen-2-one analogs) | Secondary amine vs. Tertiary amine | Secondary amine is preferred | nih.gov |

| C-4 Amino Group (4-Amino-benzo[h]chromen-2-one analogs) | Introduction of bulky groups | Bulky groups are favored | nih.gov |

| C-5 and C-7 Positions (8-Hydroxyquinoline analogs) | Halogenation (e.g., Chloro) | Increases antibacterial potency | researchgate.net |

Molecular Target Identification and Validation Approaches (Pre-clinical/In vitro)

Identifying the precise molecular targets of this compound analogs is fundamental to understanding their mechanism of action and potential therapeutic applications. Pre-clinical and in vitro approaches combine computational methods, proteomics, and advanced molecular biology tools to pinpoint and validate these targets.

Initial target identification can be achieved through in silico strategies like network pharmacology and molecular docking. mdpi.com For example, this approach was used to identify potential targets for a tetrahydroisoquinoline derivative in non-small-cell lung cancer, predicting that the compound interacted with the kinase domains of ERK1/2 and MEK1. mdpi.com Such computational predictions provide a strong foundation for subsequent experimental validation.

Another powerful technique is proteomics, which analyzes global changes in protein expression within a cell upon treatment with a compound. This method successfully identified the PhnA and oprL proteins as potential targets for an antimicrobial isoquinoline derivative in P. aeruginosa, as their expression was significantly down-regulated. internationalscholarsjournals.com As previously noted, some quinoline-based compounds are known to have well-established targets, such as bacterial DNA gyrase and topoisomerase IV. semanticscholar.org

Application of Chemical Probes and Genetic Perturbations (e.g., RNAi, CRISPR)

Once potential molecular targets are identified, they must be validated to confirm their role in the compound's biological activity. This is often accomplished using chemical probes and genetic perturbation techniques like RNA interference (RNAi) and CRISPR-Cas9 gene editing.

Chemical Probes: A chemical probe is a highly selective small-molecule inhibitor used to investigate the function of its protein target in cellular or organismal systems. promega.com These probes must demonstrate high potency and selectivity for their target and show a clear on-target effect in cells. promega.comthermofisher.com For example, the development of PFI-3, a potent and selective inhibitor for Family VIII bromodomains, allowed researchers to probe the function of these epigenetic reader proteins. nih.gov By treating cells with such a probe, a direct link can be established between the inhibition of a specific target and the resulting cellular phenotype, thereby validating the target. promega.comnih.gov

The CRISPR-Cas9 system offers an even more precise and permanent method for gene editing. nih.gov It can be used to create knockout cell lines where the gene for the putative target protein is completely and permanently disabled. nih.gov Comparing the response of these knockout cells to the response of normal (wild-type) cells when treated with the compound is a definitive method for target validation. If the knockout cells become resistant to the compound, it confirms that the disabled protein was indeed the target. promega.com These genetic tools are invaluable for deconvoluting complex biological pathways and ensuring that a compound's observed effects are due to its interaction with the intended target. nih.govnih.gov

Functional Analysis and Pharmacological Characterization in In Vitro Systems

No specific data from in vitro functional assays or pharmacological characterization studies for this compound analogs were identified in the current body of scientific literature. General studies on different isoquinoline scaffolds have been conducted; for instance, research on pyrazolo[3,4-g]isoquinoline derivatives indicated that the introduction of a bromine atom at the 8-position was detrimental to Haspin kinase inhibition, though this pertains to a different molecular framework. nih.gov Similarly, studies on 3-bromo isoquinoline derivatives have explored their analgesic and anti-inflammatory potential, but these are not direct analogs of this compound. researchgate.net Without specific experimental data, a detailed functional and pharmacological profile cannot be constructed.

Expression Profiling in Disease-Relevant Biological Systems

There is no available research detailing the expression profiling of genes or proteins in disease-relevant biological systems following treatment with this compound or its analogs. Such studies, which are crucial for understanding the molecular response to a compound, have not been published for this specific chemical entity.

Target Deconvolution Using Advanced Chemical Biology Techniques

The direct molecular targets of this compound analogs remain unidentified as no target deconvolution studies have been published. Advanced chemical biology techniques are essential for identifying the specific proteins or pathways a compound interacts with to exert its biological effects. nih.govnih.gov Methodologies such as the Cellular Thermal Shift Assay (CETSA) and various chemical proteomics approaches are powerful tools for such investigations. nih.govmdpi.com

CETSA allows for the assessment of target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding, without needing to modify the compound. nih.govnih.gov Chemical proteomics, on the other hand, often involves creating a molecular probe from the compound of interest to "fish" for its binding partners within a cellular lysate, which are then identified using mass spectrometry. nih.govmdpi.comnih.gov While these techniques are well-established for target identification, they have not been applied to this compound in any publicly available research. Therefore, its molecular targets and mechanism of action are currently unknown.

8 Bromoisoquinolin 4 Amine As a Versatile Synthetic Building Block

Role in the Construction of Complex Heterocyclic Systems

The bifunctional nature of 8-Bromoisoquinolin-4-amine makes it an exemplary starting material for the synthesis of elaborate heterocyclic systems. The bromine atom and the amino group can be selectively targeted in various reactions to build fused-ring systems or to append other cyclic moieties.

The bromine at the C8 position is primed for a variety of transition metal-catalyzed cross-coupling reactions. eie.grmdpi.commdpi.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr For instance, Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups, Sonogashira coupling can append alkyne functionalities, and Buchwald-Hartwig amination can form new carbon-nitrogen bonds. Each of these reactions attaches a new substituent that can be further modified or can be part of a subsequent intramolecular cyclization to form a new ring fused to the isoquinoline (B145761) core.

Simultaneously, the amino group at the C4 position offers a rich avenue for chemical transformations. It can act as a nucleophile in reactions with electrophiles or be a key component in condensation reactions to form fused heterocycles like pyrimidines or imidazoles. For example, reaction with a β-ketoester could initiate a Gould-Jacobs reaction to construct a fused quinolinone ring system. The diazotization of the amino group, followed by a Sandmeyer-type reaction, further expands its synthetic utility, allowing for its replacement with a variety of other functional groups. researchgate.net

The combination of these reactive sites allows for multi-step, one-pot, or cascade reactions, providing efficient pathways to novel and complex polycyclic heterocyclic architectures. acs.orgnih.govnih.gov

Table 1: Potential Reactions for Constructing Complex Heterocycles

| Modification Site | Reaction Type | Potential Reagents | Resulting Structure/Functionality |

|---|---|---|---|

| C8-Bromine | Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst, Base | Aryl- or Heteroaryl-substituted isoquinolines |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalysts | Alkynyl-substituted isoquinolines | |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | 8-Amino-substituted isoquinoline derivatives | |

| Heck Coupling | Alkenes, Palladium catalyst | Alkenyl-substituted isoquinolines | |

| C4-Amine | Acylation / Amidation | Acyl chlorides, Carboxylic acids | N-Acylisoquinolin-4-amines |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | N-Alkylisoquinolin-4-amines | |

| Pictet-Spengler Reaction | Aldehydes/Ketones (after reduction of isoquinoline core) | Fused tetracyclic systems |

Utility in the Discovery and Development of Research Tool Compounds

Research tool compounds are essential for exploring biological systems, validating drug targets, and understanding disease mechanisms. The 8-aminoquinoline (B160924) scaffold is a well-established fluorogenic chelator for metal ions, and its derivatives are popular as fluorescent probes or sensors, particularly for detecting zinc ions (Zn²⁺) in biological and environmental samples. mdpi.comnih.govresearchgate.netresearchgate.net

By modifying the 8-aminoquinoline core, researchers can develop chemosensors with high selectivity and sensitivity. nih.gov The introduction of various carboxamide groups, for example, can improve water solubility and cell membrane permeability. mdpi.comnih.govresearchgate.net Following this precedent, this compound serves as an excellent starting point for creating novel research tools. The C4-amino group can be acylated to introduce specific binding moieties or reporter groups, while the C8-bromo position allows for the attachment of fluorophores, quenchers, or affinity tags via cross-coupling reactions. This dual functionalization enables the modular design of sophisticated molecular probes for various applications in chemical biology. patsnap.com

Potential for Scaffold Diversity in Chemical Libraries

Diversity-oriented synthesis (DOS) aims to efficiently create collections of structurally diverse small molecules to explore broad areas of chemical space. beilstein-journals.orgcam.ac.ukcam.ac.uk The generation of scaffold diversity—variation in the core molecular framework—is a key objective in DOS, as it is strongly linked to functional diversity. beilstein-journals.orgpnas.org

This compound is an ideal scaffold for DOS due to its two chemically distinct functionalization points. This bifunctionality allows for a "build/couple/pair" strategy or a branching approach to library synthesis. cam.ac.uk One can envision a synthetic scheme where a common intermediate, the this compound core, is subjected to parallel reactions at both the C4 and C8 positions.

For example, a library could be generated by first acylating the C4-amino group with a diverse set of carboxylic acids. Each of these resulting amides could then be subjected to a Suzuki coupling reaction at the C8-bromo position with a diverse set of boronic acids. This two-dimensional diversification strategy can rapidly generate a large and structurally varied library of compounds from simple starting materials. The resulting molecules, featuring diverse substituents at two different vectors, would possess a wide range of shapes and functionalities, making them valuable for high-throughput screening campaigns to identify new biologically active agents. allgreenchems.comnih.govresearchgate.net

Table 2: Example of a 2D Diversification Strategy

| R¹ Building Blocks (at C4-Amine via Amidation) | R² Building Blocks (at C8-Bromo via Suzuki Coupling) | |

|---|---|---|

| Type | Carboxylic Acids | Boronic Acids |

| Examples | Acetic acid, Benzoic acid, Phenylacetic acid, Nicotinic acid | Phenylboronic acid, 4-Methoxyphenylboronic acid, Thiophene-2-boronic acid, Pyridine-3-boronic acid |

| Resulting Library | A matrix of compounds with the general structure shown below, where R¹ and R² are derived from the diverse building blocks. |

| General Structure |  | |

| |

Note: The image is a placeholder representing the concept.

Applications in Catalyst and Ligand Design

The isoquinoline nitrogen atom, combined with the exocyclic amino group at the C4 position, provides a potential bidentate chelation site for metal ions. The geometry of the 8-aminoquinoline scaffold is well-known for its ability to form stable complexes with various transition metals. This coordination ability is fundamental to its use in catalysis and the development of functional materials. bohrium.com

Derivatives of this compound can be designed as sophisticated ligands for asymmetric catalysis. acs.org Chiral centers can be introduced by modifying the C4-amino group with a chiral auxiliary. The electronic properties of the ligand can be systematically tuned by substituting the C8-bromo group using cross-coupling reactions. For example, introducing electron-donating or electron-withdrawing groups at the C8 position would modulate the electron density on the isoquinoline ring system, thereby influencing the catalytic activity of the coordinated metal center.

Furthermore, the C8-bromo handle allows for the immobilization of the resulting metal complex onto a solid support, facilitating the development of recyclable heterogeneous catalysts. The modular synthesis enabled by the two reactive sites of this compound provides a powerful platform for designing and optimizing ligands and catalysts for a wide range of chemical transformations.

Q & A

Basic: What synthetic methods are recommended for preparing 8-Bromoisoquinolin-4-amine?

Methodological Answer:

The synthesis of this compound can be approached via bromination of isoquinoline precursors. For brominated isoquinoline derivatives (e.g., 4-Bromoisoquinoline), direct halogenation using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions is common. Retrosynthetic planning tools, such as AI-driven platforms (e.g., Pistachio, Reaxys), can predict feasible routes by analyzing reaction databases for analogous compounds . Key considerations include regioselectivity (to ensure bromination at the 8-position) and protection of the amine group to prevent side reactions.

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

Storage at 0–6°C under inert atmosphere (argon or nitrogen) is critical to prevent degradation, as brominated heterocycles are often sensitive to light and moisture. For example, 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine derivatives require refrigeration and protection from light, with purity maintained above 98% for research use . Always confirm stability via periodic HPLC or LC-MS analysis .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Characterization should include:

- ¹H/¹³C NMR : To confirm bromine substitution patterns and amine proton environments.

- Mass Spectrometry (MS) : For molecular weight verification (e.g., using ESI-MS or EI-MS).

- X-ray Crystallography : Resolve structural ambiguities; analogous compounds like 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine have been structurally validated via crystallography .

- FT-IR : To identify amine N-H stretches (~3300 cm⁻¹) and aromatic C-Br bonds (~550 cm⁻¹).

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions in biological data (e.g., enzyme inhibition vs. no activity) require systematic validation:

Replicate Experiments : Ensure consistent purity (>98%, verified via HPLC) and solvent systems .

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., fluorescence-based vs. radiometric assays).

Control Compounds : Use structurally similar brominated isoquinolines (e.g., 5-Bromoisoquinoline) as benchmarks .

Computational Modeling : Perform docking studies to assess binding modes in target proteins (e.g., kinases or GPCRs) .

Advanced: What strategies optimize regioselectivity in bromination reactions for this compound synthesis?

Methodological Answer:

Regioselectivity challenges arise due to competing bromination at positions 5, 6, or 6. Strategies include:

- Directing Groups : Introduce temporary substituents (e.g., nitro or methoxy groups) to steer bromination to the 8-position, followed by deprotection.

- Microwave-Assisted Synthesis : Enhances reaction control and reduces side products .

- Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to stabilize transition states favoring the 8-position .

Advanced: How can researchers design experiments to study the biological mechanisms of this compound?

Methodological Answer:

For mechanistic studies:

Target Identification : Employ chemoproteomics (e.g., affinity chromatography with tagged derivatives) .

Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀ shifts under varying substrate concentrations).

Cell-Based Assays : Use CRISPR/Cas9 knockouts to confirm target specificity in disease models (e.g., cancer cell lines).

Metabolic Stability : Assess in vitro hepatic microsomal stability to predict pharmacokinetics .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal : Follow protocols for halogenated amines (e.g., incineration with alkali).

Refer to SDS sheets for brominated amines, which highlight hazards like skin irritation and environmental toxicity .

Advanced: How can AI tools assist in designing novel derivatives of this compound?

Methodological Answer:

AI platforms (e.g., Reaxys, Pistachio) enable:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.